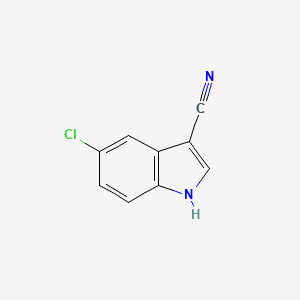

5-chloro-1H-indole-3-carbonitrile

説明

5-chloro-1H-indole-3-carbonitrile is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry .

準備方法

The synthesis of 5-chloro-1H-indole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 5-chloroindole with cyanogen bromide under basic conditions . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, employing catalysts and controlled environments to facilitate the reaction .

化学反応の分析

5-chloro-1H-indole-3-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic substitution reactions are common, given the electron-rich nature of the indole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed from these reactions include various substituted indoles and their derivatives .

科学的研究の応用

Scientific Research Applications

The compound has been extensively studied for its wide-ranging applications in various fields:

Medicinal Chemistry

5-Chloro-1H-indole-3-carbonitrile is investigated for its potential therapeutic properties, including:

- Anticancer Activity: Studies have shown that it inhibits cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, it demonstrated significant antiproliferative effects against specific types of cancer, with IC50 values indicating high potency (see Case Study 1 below).

- Antiviral Properties: Research indicates that this compound may inhibit viral replication, particularly against SARS-CoV-2, by enhancing host interferon signaling pathways (see Case Study 2 below).

- Antimicrobial Activity: It exhibits activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

Biochemical Research

This compound is used to study various biochemical pathways:

- Kinase Inhibition: It has been characterized as an inhibitor of DYRK1A, a kinase involved in cell cycle regulation. Studies have shown effective reduction of DYRK1A activity with minimal cytotoxicity (see Case Study 3 below).

Synthetic Chemistry

This compound serves as a precursor for synthesizing more complex indole derivatives, which are crucial in developing new pharmaceuticals and agrochemicals.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound on several cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values suggesting high potency against specific cancer types such as lung and breast cancer.

Case Study 2: Antiviral Efficacy

Research demonstrated that this compound exhibits antiviral properties by promoting host interferon signaling pathways and inhibiting viral replication in vitro. Notably, studies involving SARS-CoV-2 showed promising results in reducing viral load in infected cells.

Case Study 3: Kinase Inhibition

In vitro assays characterized the compound as an effective inhibitor of DYRK1A kinase, showing substantial inhibition with minimal cytotoxic effects on normal cells. This suggests potential therapeutic applications in treating diseases associated with aberrant kinase activity.

作用機序

The mechanism of action of 5-chloro-1H-indole-3-carbonitrile involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For instance, indole derivatives are known to interact with protein kinases and other signaling molecules, influencing cell proliferation and apoptosis .

類似化合物との比較

5-chloro-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:

- 5-chloro-1H-indole-3-carboxaldehyde

- 5-chloro-1H-indole-3-carboxylic acid

- 5-chloro-1H-indole-3-acetonitrile

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity . The unique presence of the nitrile group in this compound distinguishes it from other derivatives, providing distinct properties and applications .

生物活性

5-Chloro-1H-indole-3-carbonitrile is a derivative of indole, a bicyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C₉H₆ClN₃, with a molecular weight of approximately 181.61 g/mol. The compound features a chlorine atom at the fifth position and a carbonitrile group at the third position, contributing to its unique properties and biological activities.

Target Interactions

this compound interacts with various biological targets, including enzymes and receptors involved in critical cellular pathways. It is known to inhibit specific kinases related to cancer progression, particularly those affected by mutations in epidermal growth factor receptors (EGFR) and BRAF proteins.

Biochemical Pathways

This compound influences several biochemical pathways, exhibiting activities such as:

- Antiviral : Potential efficacy against viral infections.

- Anti-inflammatory : Modulation of inflammatory responses.

- Anticancer : Inhibition of cancer cell proliferation through various mechanisms including apoptosis induction.

- Antimicrobial : Activity against certain bacterial strains.

Biological Activities

This compound has been studied for its potential in various therapeutic areas:

Case Studies and Experimental Results

-

Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound on different cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values suggesting high potency against specific cancer types . -

Antiviral Efficacy

Research demonstrated that this compound exhibits antiviral properties by promoting host interferon signaling pathways and inhibiting viral replication in vitro. This was particularly noted in studies involving SARS-CoV-2, where the compound showed promising results in reducing viral load in infected cells . -

Kinase Inhibition

The compound has been characterized as an inhibitor of DYRK1A (dual-specificity tyrosine-regulated kinase 1A), which plays a role in various cellular processes including cell cycle regulation and differentiation. Studies indicated that it effectively reduces DYRK1A activity with minimal cytotoxicity in cell culture assays .

特性

IUPAC Name |

5-chloro-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMMMHWMPSFPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652994 | |

| Record name | 5-Chloro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194490-14-7 | |

| Record name | 5-Chloro-1H-indole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194490-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。